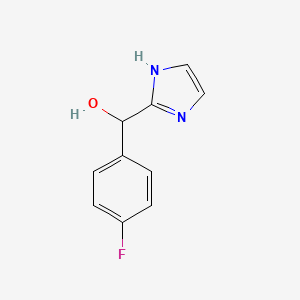![molecular formula C6H5BrN4 B1447615 5-ブロモ-7H-ピロロ[2,3-d]ピリミジン-2-アミン CAS No. 1556457-89-6](/img/structure/B1447615.png)
5-ブロモ-7H-ピロロ[2,3-d]ピリミジン-2-アミン
概要
説明
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 2nd position of the pyrrolo[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
科学的研究の応用
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Cancer Research: Compounds derived from 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine have shown promising cytotoxic effects against various cancer cell lines.
Biological Studies: It is used in the study of molecular mechanisms and pathways involved in cell cycle regulation and apoptosis.
Industrial Applications:
作用機序
Target of Action
Similar compounds such as 7h-pyrrolo[2,3-d]pyrimidine derivatives have been reported to inhibit p21-activated kinase 4 .
Mode of Action
It is known that pyrrolo[2,3-d]pyrimidine derivatives can interact strongly with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Pathways
Related compounds have been shown to inhibit p21-activated kinase 4, which plays a key role in various signaling pathways .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant .
Result of Action
Related compounds have been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at 2-8°c .
生化学分析
Biochemical Properties
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The interaction of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine with these enzymes often results in the inhibition or activation of their catalytic functions, thereby influencing various cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which further underscores its importance in biochemical research .
Cellular Effects
The effects of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine on cellular processes are profound and multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine can affect the phosphorylation status of key signaling molecules, thereby altering the downstream signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Moreover, this compound has been shown to impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been found to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, although it may undergo degradation over extended periods. In vitro studies have shown that the effects of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine on cellular function can vary over time, with initial acute effects often followed by more sustained responses. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function, highlighting the importance of temporal considerations in experimental design .
Dosage Effects in Animal Models
The effects of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, this compound may exert therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine can induce adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to harmful, underscoring the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis. For instance, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been shown to affect the activity of enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production. Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its intracellular accumulation and distribution. Once inside the cell, 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine can bind to various intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the bromination of pyrrolo[2,3-d]pyrimidine derivatives. One common method includes the use of 5-bromo-2,4-dichloropyrimidine as a starting material, which undergoes a series of reactions including N-alkylation, Sonogashira coupling, and cyclization to yield the desired product . The reaction conditions often involve the use of copper or palladium catalysts, along with reagents such as cyclopentylamine, 3,3-diethoxy-propyne, and hydrochloric acid .
Industrial Production Methods
Industrial production methods for 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine are designed to be efficient and cost-effective. These methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts. For example, a copper-catalyzed coupling reaction has been reported as an efficient and green method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives .
化学反応の分析
Types of Reactions
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira or Suzuki coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cyclopentylamine: Used in N-alkylation reactions.
3,3-Diethoxy-propyne: Used in Sonogashira coupling reactions.
Copper or Palladium Catalysts: Used to facilitate coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
類似化合物との比較
Similar Compounds
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar in structure but with the amine group at the 4th position.
5-Bromo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains additional methyl groups at the 2nd and 7th positions.
Uniqueness
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a multi-targeted kinase inhibitor makes it particularly valuable in medicinal chemistry and cancer research .
特性
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJHMVADVRQFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride](/img/structure/B1447536.png)
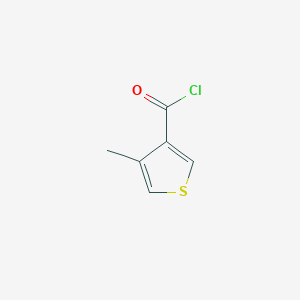
![(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B1447539.png)
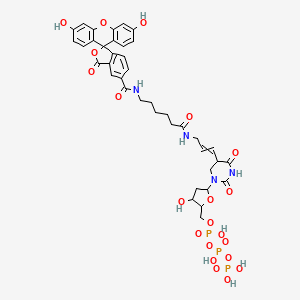

amine](/img/structure/B1447542.png)
![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)
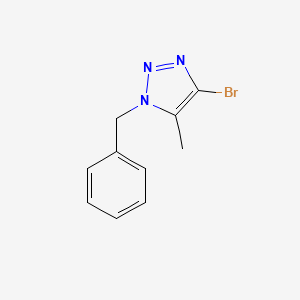
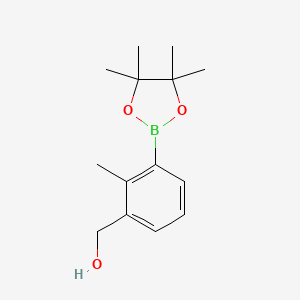
![3-[4-(tert-Butyl)phenoxy]azetidine hydrochloride](/img/structure/B1447550.png)
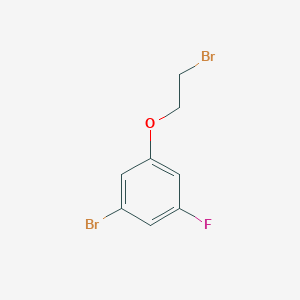

![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)
